molecular formula C12H16O2 B1596123 [(p-Isopropylphenoxy)methyl]oxirane CAS No. 2210-72-2

[(p-Isopropylphenoxy)methyl]oxirane

Cat. No.: B1596123
CAS No.: 2210-72-2
M. Wt: 192.25 g/mol
InChI Key: ZKNANXNFSTVHLT-UHFFFAOYSA-N
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Description

[(p-Isopropylphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H16O2. It is a member of the oxirane family, which are three-membered cyclic ethers containing an oxygen atom bonded to two carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Scientific Research Applications

[(p-Isopropylphenoxy)methyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of epoxy resins and coatings due to its reactive oxirane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

[(p-Isopropylphenoxy)methyl]oxirane can be synthesized through several methods. One common approach involves the reaction of p-isopropylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include elevated temperatures and pressures to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

[(p-Isopropylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: These can occur under acidic or basic conditions, leading to the formation of different products depending on the nucleophile used.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.

Common Reagents and Conditions

    Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.

    Basic conditions: Sodium hydroxide or potassium hydroxide are common bases used for ring-opening reactions.

    Oxidizing agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Major Products Formed

    Diols: Formed from the ring-opening of the oxirane ring.

    Substituted phenoxy compounds: Resulting from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of [(p-Isopropylphenoxy)methyl]oxirane involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including nucleophiles such as amines, alcohols, and thiols, resulting in the formation of new chemical bonds and products.

Comparison with Similar Compounds

[(p-Isopropylphenoxy)methyl]oxirane can be compared with other oxirane compounds, such as:

    Epichlorohydrin: Similar in structure but contains a chlorine atom, making it more reactive in certain substitution reactions.

    Styrene oxide: Contains a phenyl group instead of the isopropyl group, leading to different reactivity and applications.

    Propylene oxide: A simpler oxirane compound with different industrial applications.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

2-[(4-propan-2-ylphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)10-3-5-11(6-4-10)13-7-12-8-14-12/h3-6,9,12H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNANXNFSTVHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944739
Record name 2-{[4-(Propan-2-yl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2210-72-2
Record name 2-[[4-(1-Methylethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((p-Isopropylphenoxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(Propan-2-yl)phenoxy]methyl}oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(p-isopropylphenoxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-isopropyl-phenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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